2-Chloro-3-(piperazin-1-ylmethyl)phenol
Description
2-Chloro-3-(piperazin-1-ylmethyl)phenol is a chlorinated phenolic compound featuring a piperazine ring linked via a methyl group to the aromatic core. This compound is of interest in medicinal chemistry due to the pharmacophoric relevance of piperazine derivatives in drug design, particularly in targeting receptors and enzymes .
Properties
Molecular Formula |
C12H17ClN2O |
|---|---|
Molecular Weight |
240.73 g/mol |
IUPAC Name |
1-[(2-chloro-3-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17ClN2O/c1-16-11-4-2-3-10(12(11)13)9-15-7-5-14-6-8-15/h2-4,14H,5-9H2,1H3 |
InChI Key |
HEDWOLQOWMSLPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1Cl)CN2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(piperazin-1-ylmethyl)phenol typically involves the reaction of 2-chloro-3-hydroxybenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(piperazin-1-ylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chlorophenol moiety can be reduced to form the corresponding phenol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Phenols
Substitution: Amines or thiols substituted products
Scientific Research Applications
2-Chloro-3-(piperazin-1-ylmethyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Chloro-3-(piperazin-1-ylmethyl)phenol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The phenolic group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine Moieties
1-(3-Chlorophenyl)piperazin-2-one Hydrochloride (CAS: 183500-94-9)
- Structure : Contains a 3-chlorophenyl group attached to a piperazin-2-one ring.
- Key Differences : The piperazin-2-one ring introduces a ketone group, reducing basicity compared to the free piperazine in the target compound. This modification likely alters solubility and bioavailability .
- Activity: Piperazin-2-one derivatives are explored for antipsychotic and antimicrobial applications, but the absence of a phenolic group may limit hydrogen-bonding interactions critical for target engagement .
2-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-amine
- Structure: A primary amine substituent on the propane linker distinguishes it from the phenolic hydroxyl group in the target compound.
- However, the lack of a phenol group may reduce affinity for targets requiring acidic proton interactions .
(2Z)-1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(naphthalen-1-yl)prop-2-en-1-one
Halogenated Phenolic Compounds
MX (3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone)
- Structure: A cyclic halofuranone with a hydroxyl group.
- Key Difference : MX undergoes pH-dependent cyclization, forming a highly electrophilic intermediate responsible for its extreme mutagenicity (10× more potent than EMX, its open-ring isomer) .
2-Chloro-3-((6,7-dimethoxyquinazolin-4-yl)amino)phenol (Compound 12)
- Structure: A chlorophenol linked to a quinazoline scaffold.
- Activity: This compound, synthesized with an 86% yield, demonstrates the importance of the phenol group in RET kinase inhibition. The quinazoline ring provides planar aromaticity for ATP-binding pocket interactions, while the chlorine enhances steric and electronic effects .
Urea and Thiol Derivatives
1-(3-Chlorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9f)
- Structure : Incorporates a urea linker and thiazole ring.
- Synthesis : Yielded 77.7% with a molecular ion peak at m/z 428.2 [M+H]⁺ .
- Comparison: The urea group introduces hydrogen-bond donor/acceptor capacity, complementing the piperazine’s flexibility.
2-(1-(2-Cyanophenyl)piperazinyl)-3-(2-hydroxyethylthio)-1,4-NQ (Compound 3)
- Structure: A naphthoquinone (NQ) derivative with a hydroxyethylthio substituent.
- Synthesis: Synthesized via nucleophilic substitution of a chlorine atom with 2-mercaptoethanol .
- Relevance: Replacement of chlorine with a thioether group alters redox properties and may influence antitumor activity through quinone-mediated electron transfer .
Comparative Data Table
Key Research Findings
- Piperazine Flexibility: The piperazine ring in this compound allows conformational adaptability, critical for binding to diverse biological targets .
- Role of Phenol Group: The phenolic hydroxyl group enhances hydrogen-bonding interactions, as seen in RET kinase inhibitors, but may limit bioavailability due to acidity .
- Substituent Effects : Chlorine atoms improve metabolic stability and electronic effects, while larger substituents (e.g., naphthyl in ) increase lipophilicity and steric bulk.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
